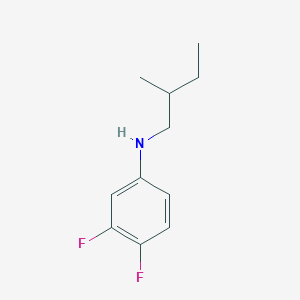
3,4-difluoro-N-(2-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C11H15F2N It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms, and the nitrogen atom is bonded to a 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methylbutyl)aniline typically involves the reaction of 3,4-difluoroaniline with 2-methylbutyl halides under basic conditions. The reaction can be carried out using a variety of bases such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(2-methylbutyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted anilines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted anilines with various functional groups.
Scientific Research Applications
3,4-Difluoro-N-(2-methylbutyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-methylbutyl)aniline depends on its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards certain targets, influencing its biological activity. The 2-methylbutyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroaniline: Lacks the 2-methylbutyl group, making it less lipophilic.
2,5-Difluoro-N-(3-methylbutyl)aniline: Similar structure but with different substitution pattern on the benzene ring.
3,4-Difluoro-N-[(2R)-2-methylbutyl]aniline: Stereoisomer with potential differences in biological activity.
Uniqueness
3,4-Difluoro-N-(2-methylbutyl)aniline is unique due to the specific positioning of the fluorine atoms and the 2-methylbutyl group, which can significantly influence its chemical reactivity and biological interactions. The combination of these structural features may result in distinct properties that are not observed in similar compounds.
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
3,4-difluoro-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C11H15F2N/c1-3-8(2)7-14-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
ZUFGQZDMEJUCDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13259858.png)
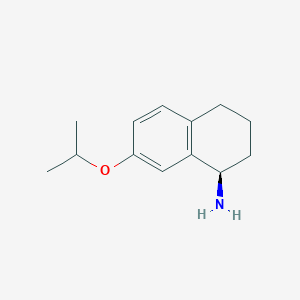
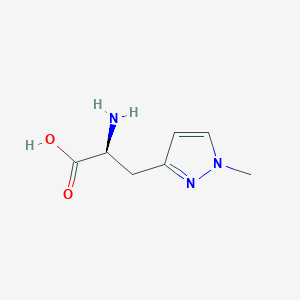

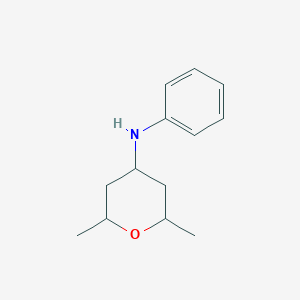

![1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride](/img/structure/B13259893.png)
![N-(oxolan-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13259898.png)
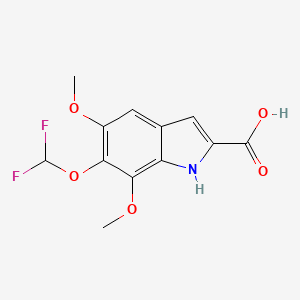

amine](/img/structure/B13259930.png)


![4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13259959.png)
